tert-Butyl 4-((1-(thiazol-2-yl)ethyl)amino)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-((1-(thiazol-2-yl)ethyl)amino)piperidine-1-carboxylate, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate transporters are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, which is essential for maintaining normal synaptic activity. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
Tert-Butyl 4-((1-(thiazol-2-yl)ethyl)amino)piperidine-1-carboxylate exerts its inhibitory effect on glutamate transporters by binding to the substrate-binding site and blocking the uptake of glutamate. This leads to an accumulation of extracellular glutamate, which can activate N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, resulting in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound-induced inhibition of glutamate transporters can have profound effects on synaptic activity and neuronal function. Excessive extracellular glutamate levels can lead to excitotoxicity, oxidative stress, and inflammation, which are all implicated in the pathogenesis of various neurological disorders. This compound has also been shown to enhance synaptic plasticity and long-term potentiation, which are essential for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl 4-((1-(thiazol-2-yl)ethyl)amino)piperidine-1-carboxylate has several advantages as a research tool, including its high potency and selectivity for glutamate transporters, as well as its ability to induce excitotoxicity and neuronal damage. However, this compound also has some limitations, such as its potential toxicity and off-target effects, as well as the need for careful dosing and handling.
Zukünftige Richtungen
There are several future directions for tert-Butyl 4-((1-(thiazol-2-yl)ethyl)amino)piperidine-1-carboxylate research, including:
1. Development of more potent and selective glutamate transporter inhibitors for therapeutic applications.
2. Investigation of the role of glutamate transporters in other neurological disorders, such as autism, schizophrenia, and depression.
3. Examination of the effects of glutamate transporter dysfunction on neuroinflammation and oxidative stress.
4. Development of novel imaging techniques to visualize glutamate transporter activity in vivo.
5. Identification of new drug targets and therapeutic strategies for the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-((1-(thiazol-2-yl)ethyl)amino)piperidine-1-carboxylate has been widely used as a research tool to investigate the role of glutamate transporters in various neurological disorders. It has been shown to inhibit glutamate uptake in cultured neurons and brain slices, leading to increased extracellular glutamate levels and excitotoxicity. This compound has also been used to study the effects of glutamate transporter dysfunction in animal models of epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
tert-butyl 4-[1-(1,3-thiazol-2-yl)ethylamino]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-11(13-16-7-10-21-13)17-12-5-8-18(9-6-12)14(19)20-15(2,3)4/h7,10-12,17H,5-6,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHIYJVEFBSJLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)NC2CCN(CC2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.